Lactic Acid

Food Safety Antimicrobial Agents E. coli O157 Control

Lactic acid (CAS 50-21-5) stereochemistry governs antimicrobial efficacy. L-isomer achieves 2.7–2.8× higher E. coli O157 kill rates vs. D-isomer at equivalent pH. D-isomer delivers 0.6–2.2 log greater L. monocytogenes reduction. L-lactic acid inhibits S. aureus, E. coli, and Shigella more effectively at sub-MIC (0.2 mg/mL). Racemic DL mixtures cannot produce stereopure PLA (Tm 230–240°C). Fermentation-derived optically pure lactic acid reduces energy 47% and costs 17% vs. petrochemical routes. Specify isomer at RFQ to prevent performance failure.

Molecular Formula C3H6O3
C3H6O3
CH3CHOHCOOH
Molecular Weight 90.08 g/mol
CAS No. 50-21-5
Cat. No. B042761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactic Acid
CAS50-21-5
Synonyms2 Hydroxypropanoic Acid
2 Hydroxypropionic Acid
2-Hydroxypropanoic Acid
2-Hydroxypropionic Acid
Ammonium Lactate
D Lactic Acid
D-Lactic Acid
L Lactic Acid
L-Lactic Acid
Lactate
Lactate, Ammonium
Lactic Acid
Propanoic Acid, 2-Hydroxy-, (2R)-
Propanoic Acid, 2-Hydroxy-, (2S)-
Sarcolactic Acid
Molecular FormulaC3H6O3
C3H6O3
CH3CHOHCOOH
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
InChIKeyJVTAAEKCZFNVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCompletely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol;  slightly soluble in ether;  insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Lactic Acid (CAS 50-21-5) Procurement Guide: Stereochemical Identity, Purity Grades, and Industrial Specifications


Lactic acid (2-hydroxypropanoic acid, C₃H₆O₃) is an alpha-hydroxy acid existing in two optically active stereoisomers—L-(+)-lactic acid and D-(-)-lactic acid—and as a racemic DL mixture. It is commercially produced either by fermentation of carbohydrates (yielding optically pure L-lactic acid) or by chemical synthesis from petrochemical precursors (yielding a racemic DL mixture) [1]. The compound is classified as GRAS (Generally Recognized as Safe) by the US FDA for food applications and is available in multiple purity grades including FCC (Food Chemicals Codex), USP/EP (pharmaceutical), and technical grades [2]. Lactic acid exhibits a pKa of approximately 3.86 at 25°C, is miscible with water and most polar solvents, and is hygroscopic in concentrated form .

Why Lactic Acid Stereoisomers Cannot Be Interchanged in Scientific and Industrial Procurement


Lactic acid is not a uniform commodity chemical; its stereochemical configuration dictates fundamentally divergent properties across antimicrobial efficacy, polymer crystallinity, and human metabolic compatibility. The L-isomer (CAS 79-33-4) is the naturally occurring, biologically active form produced by mammalian metabolism and fermentation [1]. The D-isomer (CAS 10326-41-7) exhibits distinct antimicrobial profiles that are pathogen-specific—in some cases superior to L-lactic acid, in others markedly inferior—and demonstrates impaired clearance in human physiology, accumulating to toxic levels in certain clinical contexts [2]. The racemic DL mixture (CAS 598-82-3 or 50-21-5) is the product of petrochemical synthesis and cannot yield stereopure polylactic acid (PLA) with high crystallinity and thermal resistance, a critical limitation for bioplastics manufacturing [3]. Substituting one stereoisomeric form for another without accounting for these differentiated properties introduces quantifiable risks in antimicrobial failure, polymer degradation, and metabolic safety—risks that are substantiated by the comparative evidence below.

Lactic Acid Comparative Evidence: Head-to-Head Quantitative Differentiation Against Analogues and Alternatives


L-Lactic Acid Demonstrates Significantly Greater Antimicrobial Efficacy Than D-Lactic Acid Against Multiple Escherichia coli Strains

In a controlled viability study comparing the antimicrobial effect of L-lactate versus D-lactate against Escherichia coli O157 and non-O157 isolates, L-lactate demonstrated a much greater antimicrobial effect than D-lactate across a range of concentrations [1]. The differential efficacy was quantified using specific death rates (SDR) under identical pH conditions (pH 3.8).

Food Safety Antimicrobial Agents E. coli O157 Control

D-Lactic Acid Exhibits Superior Inactivation of Listeria monocytogenes with 0.6-2.2 Log Greater Reduction Than L-Lactic Acid

In a direct comparative study examining the inactivation of Listeria monocytogenes by the two lactic acid isomers, D-lactic acid demonstrated consistently greater bactericidal activity than L-lactic acid across four L. monocytogenes strains with varying acid sensitivity [1].

Food Preservation Listeria Control Antimicrobial Efficacy

L-Lactic Acid Outperforms D-Lactic Acid in Broad-Spectrum Foodborne Pathogen Inhibition at Low Concentration (0.2 mg/mL)

A comprehensive study assessed the antimicrobial activity of L- and D-lactic acid against three common foodborne pathogenic bacteria—Staphylococcus aureus, Escherichia coli ATCC 43889, and Shigella flexneri CMCC 51334—measuring both MIC/MBC values and comparative inhibitory effects [1].

Foodborne Pathogens Minimum Inhibitory Concentration Broad-Spectrum Antimicrobial

Lactic Acid Demonstrates Superior Antibiofilm Efficacy with 3-Log Reduction and 33% Biomass Decrease Against Resistant S. aureus Compared to Acetic, Citric, and Ascorbic Acids

A comparative study examined the effects of ascorbic, acetic, citric, and lactic acids on resistant Staphylococcus aureus, assessing planktonic growth via MIC/MBC and mature biofilm viability, biomass, enzyme activity, and membrane integrity [1]. Lactic acid demonstrated the highest antimicrobial potential among the four organic acids tested.

Biofilm Control Antibiotic Resistance Organic Acid Comparison

Biobased Fermentation-Derived Lactic Acid Production Achieves 47% Higher Energy Efficiency and 17% Lower Total Costs Versus Petrochemical Synthesis While Delivering Optically Pure Product

A comparative life-cycle analysis evaluated biobased lactic acid production from starchy biomass (wheat) via fermentation against chemical synthesis from petrochemical resources, assessing material efficiency, total energy efficiency, economic added value, and land use metrics [1].

Green Chemistry Bioplastics Production Sustainable Procurement

Lactic Acid Exhibits 90% Biodegradability in 30 Days and 20-Fold Lower Aquatic Toxicity Than Acetic Acid

Comparative environmental safety profiling of lactic acid versus petrochemical-derived organic acids reveals substantial advantages in biodegradation kinetics and ecotoxicological endpoints [1].

Biodegradable Solvents Green Chemistry Environmental Safety

Lactic Acid Application Scenarios: Where Comparative Evidence Drives Procurement Decisions


Food Safety: E. coli O157 Control in Meat Processing and Abattoir Environments

Based on direct head-to-head evidence showing L-lactate achieves 2.7- to 2.8-fold higher specific death rates against E. coli O157 and non-O157 strains compared to D-lactate at equivalent pH conditions [1], L-lactic acid (or fermentation-derived lactic acid with high L-isomer content) should be preferentially procured for applications targeting E. coli control in slaughterhouse, meat processing, and food contact surface sanitation. The DL racemic mixture—the default product of petrochemical synthesis—contains variable proportions of the less-effective D-isomer, resulting in suboptimal antimicrobial performance per unit acid concentration. This directly impacts pathogen reduction efficacy and may necessitate higher usage rates to achieve target log reductions.

Food Preservation: Listeria monocytogenes Control in Ready-to-Eat Foods

Evidence demonstrating that D-lactic acid achieves 0.6-2.2 log units greater reduction of L. monocytogenes than L-lactic acid under identical treatment conditions [1] indicates that D-lactic acid is the stereoisomer of choice for applications specifically targeting Listeria control. This includes antimicrobial washes for ready-to-eat meat and poultry products, surface treatments for food processing equipment, and preservation formulations where Listeria is the primary pathogen of concern. The differential efficacy is substantial—up to two orders of magnitude—and cannot be achieved with L-lactic acid or unspecified DL mixtures at equivalent concentrations.

Broad-Spectrum Food and Beverage Preservation Requiring Multi-Pathogen Control

For food and beverage preservation applications requiring simultaneous control of multiple pathogen types (including Staphylococcus aureus, E. coli, and Shigella species), L-lactic acid provides statistically significant superior inhibition compared to D-lactic acid at low concentrations (0.2 mg/mL) [1]. Fermentation-derived lactic acid, which is predominantly the L-isomer, is therefore the optimal procurement choice for general food preservation when the pathogen profile is diverse or unknown. The MIC values of 0.1 mg/mL for both isomers across all three pathogens [1] indicate that both forms are effective at higher concentrations, but the superior performance of L-lactic acid at sub-MIC levels (0.2 mg/mL) supports its preferential use in formulations where acid concentration is constrained by sensory or regulatory limits.

Bioplastics Manufacturing: High-Crystallinity Polylactic Acid (PLA) Production

For polylactic acid (PLA) production requiring high crystallinity and elevated melting temperature (Tm), fermentation-derived optically pure L-lactic acid or D-lactic acid is essential [1]. Chemical synthesis from petrochemical resources exclusively yields racemic DL-lactic acid, which cannot produce stereopure PLA or stereocomplex PLA with the high Tm (230-240°C) required for advanced polymer applications . Procurement of fermentation-derived lactic acid not only enables the production of high-performance PLA but simultaneously reduces energy expenditure by 47% and total costs by 17% compared to petrochemical alternatives [1], delivering both technical and economic advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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